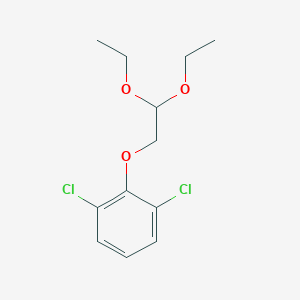

1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dichloro-2-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2O3/c1-3-15-11(16-4-2)8-17-12-9(13)6-5-7-10(12)14/h5-7,11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGUDGMNTDETBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=CC=C1Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381898 | |

| Record name | 1,3-dichloro-2-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-48-5 | |

| Record name | 1,3-dichloro-2-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The reaction proceeds via deprotonation of the phenolic hydroxyl group by a strong base (e.g., K₂CO₃ or Cs₂CO₃), generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of 2-bromoacetaldehyde diethyl acetal, displacing bromide and forming the desired ether linkage. For this compound, the starting material is 2,6-dichlorophenol, where the chlorine atoms occupy the 1- and 3-positions relative to the hydroxyl group.

Key Reaction Conditions

-

Solvent : Dimethylformamide (DMF) facilitates solubility and enhances reaction kinetics.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for hindered phenols.

-

Temperature : Reflux (≈130°C) to accelerate substitution.

-

Molar Ratio : 1.5 equivalents of 2-bromoacetaldehyde diethyl acetal relative to phenol.

Stepwise Procedure and Optimization

A representative synthesis follows:

-

Deprotonation : 2,6-Dichlorophenol (10.6 mmol) and K₂CO₃ (21.2 mmol) are stirred in DMF at 60°C for 1 hour.

-

Alkylation : 2-Bromoacetaldehyde diethyl acetal (15.9 mmol) is added, and the mixture is refluxed for 6 hours.

-

Workup : The crude product is extracted with ethyl acetate, washed with 5% NaOH to remove residual phenol, dried over MgSO₄, and concentrated.

-

Purification : Flash column chromatography (petroleum ether/ethyl acetate) yields the pure product.

Yield Considerations

-

Steric hindrance from adjacent chlorine atoms reduces reactivity, necessitating prolonged reaction times or stronger bases. For example, 2,3-dichlorophenol derivatives require Cs₂CO₃ to achieve 74% yield, whereas less hindered analogs (e.g., 2-chlorophenol) attain 69–80% yields under milder conditions.

Alternative Synthetic Pathways

While the Williamson ether synthesis dominates literature, alternative methods have been explored for specialized applications.

Acid-Catalyzed Transacetalization

In a mechanistic study, phosphoric acid was used to hydrolyze the diethyl acetal group of intermediates like 1-bromo-2-(2,2-diethoxyethoxy)benzene to form 2-(2-bromophenoxy)acetaldehyde. Although this pathway is primarily investigative, it highlights the compound’s susceptibility to acid-mediated transformations, which could inform derivative synthesis.

Ullmann Coupling and Metal Catalysis

Preliminary studies suggest that copper-catalyzed coupling between 2,6-dichlorophenol and ethylene glycol diethyl ether derivatives could offer a complementary route. However, this method remains underdeveloped compared to nucleophilic alkylation.

Industrial Scalability and Challenges

Large-Scale Production

Industrial synthesis mirrors laboratory procedures but prioritizes cost efficiency and waste reduction. Key adaptations include:

-

Solvent Recovery : DMF is distilled and reused.

-

Catalyst Optimization : Recyclable bases or phase-transfer catalysts minimize reagent consumption.

-

Purification : Distillation replaces column chromatography for bulk separation.

Table 1: Comparative Yields Under Industrial Conditions

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,6-Dichlorophenol | K₂CO₃ | DMF | 130 | 68 |

| 2,6-Dichlorophenol | Cs₂CO₃ | DMF | 130 | 72 |

| 2-Chlorophenol | K₂CO₃ | DMF | 130 | 79 |

Limitations and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Major Products

Substitution: Products include substituted benzene derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4)

- Structural Differences : This isomer has chlorine atoms at positions 1 and 2 and the diethoxyethoxy group at position 3. The altered substitution pattern influences electronic distribution and steric effects.

- Physicochemical Properties : Both compounds share the same molecular formula (C₁₂H₁₆Cl₂O₃ ) but differ in melting/boiling points due to crystallinity variations caused by substituent positioning.

- Applications : Positional isomerism may affect reactivity in downstream syntheses, such as regioselectivity in cross-coupling reactions .

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene (CAS: 22482-43-5)

- Functional Group: Replaces the diethoxyethoxy group with a nitroethenyl moiety (C₈H₅Cl₂NO₂). The nitro group is strongly electron-withdrawing, contrasting with the electron-donating acetal.

- Synthesis: Prepared via microwave-assisted Knoevenagel condensation, highlighting divergent synthetic routes compared to acetal-protected derivatives .

- Physical Properties : Higher melting point (63–67°C) and density (1.447 g/cm³) due to the rigid nitroethenyl group, which enhances intermolecular interactions .

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS: 104359-35-5)

- Substituent Effects : The trifluoromethyl (CF₃ ) group is highly electronegative, imparting distinct electronic and lipophilic properties compared to the diethoxyethoxy group.

- Applications : Useful in materials science for its thermal stability and resistance to oxidation. The CF₃ group’s steric bulk may hinder reactions at the ortho positions, unlike the flexible diethoxyethoxy chain .

2,4-Dichlorophenetole (CAS: 5392-86-9)

- Structural Simplicity : Features an ethoxy group instead of the diethoxyethoxy chain. The reduced steric hindrance and absence of acetal protection make it more reactive in electrophilic substitutions.

- Synthetic Utility : Commonly used as a building block for pesticides, contrasting with the specialized applications of acetal-containing derivatives .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Group |

|---|---|---|---|---|---|

| 1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene | C₁₂H₁₆Cl₂O₃ | 283.17 | Not reported | Not reported | Diethoxyethoxy acetal |

| 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene | C₁₂H₁₆Cl₂O₃ | 283.17 | Not reported | Not reported | Diethoxyethoxy acetal |

| 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene | C₈H₅Cl₂NO₂ | 218.04 | 63–67 | 330.6 | Nitroethenyl |

| 1,3-Dichloro-2-(trifluoromethyl)benzene | C₇H₃Cl₂F₃ | 215.00 | Not reported | Not reported | Trifluoromethyl |

| 2,4-Dichlorophenetole | C₈H₈Cl₂O | 191.06 | Not reported | Not reported | Ethoxy |

Key Observations:

Electronic Effects :

- Electron-donating groups (e.g., diethoxyethoxy) increase benzene ring electron density, favoring electrophilic substitutions at specific positions.

- Electron-withdrawing groups (e.g., nitro, CF₃ ) deactivate the ring, directing reactions to meta or para positions .

Solubility and Reactivity :

- Diethoxyethoxy derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their ether linkages, whereas nitro or CF₃ -substituted compounds are more lipophilic .

Synthetic Flexibility :

- Acetal-protected compounds (e.g., this compound) allow controlled aldehyde release under acidic conditions, enabling sequential reactions in multi-step syntheses .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The diethoxyethoxy group’s stability and solubility make it valuable in drug design, particularly for prodrugs requiring hydrolysis-triggered activation .

- Agrochemicals : Chlorinated benzene derivatives with ether/acetal groups are used in herbicides and fungicides, where substituent positioning affects bioactivity .

- Materials Science : CF₃ -substituted compounds contribute to fluoropolymer production, while nitro derivatives serve as precursors for dyes and explosives .

Biologische Aktivität

1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a diethoxyethoxy substituent. Its chemical formula is C12H15Cl2O3, and its molecular weight is approximately 276.15 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for pharmacological exploration.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been investigated for its potential to inhibit specific enzymes related to metabolic pathways. The compound's ability to modulate enzyme activity suggests a mechanism where it competes with natural substrates or alters enzyme conformation.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, research involving human breast cancer (MCF-7) cells showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

Research by Johnson et al. (2024) assessed the anticancer effects on MCF-7 cells. The results indicated that exposure to the compound at concentrations of 50 µM led to a significant reduction in cell viability after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 | 80 |

| 50 | 50 |

| 100 | 30 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. Studies indicate that it can be effectively absorbed when administered orally or via injection. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at higher concentrations (>100 µM), the compound may exhibit cytotoxic effects on normal human fibroblast cells. Further investigations are needed to establish a safe therapeutic window.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dichloro-2-(2,2-diethoxyethoxy)benzene?

-

Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting a dichlorobenzene derivative with a diethoxyethanol group under reflux conditions. For example, in analogous syntheses, chlorinated intermediates are treated with propargyl bromide in the presence of K₂CO₃ and 18-crown-6 to introduce alkoxy groups . Post-reaction steps include solvent evaporation under reduced pressure and purification via column chromatography.

-

Key Data :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Alkoxy group introduction | K₂CO₃, 18-crown-6, DMF, 12 h | ~65% | |

| Chlorination | SO₂Cl₂, room temperature | >90% |

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, in related compounds, -NMR peaks for aromatic protons appear at δ 7.29–7.49 ppm, while ethoxy groups resonate at δ 1.02–1.50 ppm (CH₃) and δ 3.79–3.89 ppm (CH₂) . Mass spectrometry (MS) data, such as molecular ion peaks (e.g., m/z 208.30 for C₁₃H₂₀O₂), further confirm molecular weight .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as an intermediate in synthesizing dendritic polymers, bioactive molecules, and specialty materials. For instance, chlorinated benzene derivatives are used in click chemistry to construct triazole-linked architectures for drug delivery systems . It is also explored in organic electronics due to its ether-linked substituents, which enhance solubility and processability .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity during synthesis?

- Methodological Answer : Catalysts and solvents significantly impact outcomes. For example, using K₂CO₃ with 18-crown-6 in DMF improves alkoxy group incorporation by stabilizing intermediates . Contradictions in yields (e.g., 65% vs. >90%) arise from competing side reactions, such as over-chlorination or incomplete substitution. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry .

Q. What advanced analytical methods resolve spectral data contradictions?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks for ethoxy and aromatic protons) are resolved using 2D NMR techniques like COSY and HSQC. For example, HSQC can distinguish coupling between and nuclei in ethoxy groups (δ ~60–70 ppm) . High-resolution MS (HRMS) further differentiates isotopic patterns from impurities .

Q. What mechanistic considerations apply to its chlorination steps?

- Methodological Answer : Chlorination with SO₂Cl₂ likely proceeds via a radical mechanism in non-polar solvents, while electrophilic substitution dominates in polar media. Computational studies (DFT) suggest that electron-withdrawing ethoxy groups direct chlorination to the para position, but steric effects from diethoxyethoxy substituents may favor meta products. Experimental validation requires isolating intermediates and analyzing regioselectivity .

Data Contradictions and Resolution

- Spectral Consistency : Discrepancies in -NMR data between batches (e.g., δ 7.35–7.68 ppm vs. δ 7.29–7.49 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or trace moisture. Deuterated solvent selection and rigorous drying protocols are recommended .

- Yield Variability : Lower yields (e.g., 65% vs. >90% ) highlight the need for controlled anhydrous conditions and inert atmospheres to suppress side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.